4-Hydroxy-3-isopropylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMBMHNTAAHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-Hydroxy-3-isopropylbenzaldehyde and its Isomers
The construction of the this compound framework can be approached through several synthetic strategies, including the cleavage of larger molecules and the functionalization of simpler aromatic precursors.
Ozonolysis is a powerful oxidative cleavage reaction that severs carbon-carbon double and triple bonds to yield carbonyl compounds. numberanalytics.com The reaction proceeds through the formation of an unstable primary ozonide, which rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane). numberanalytics.com Subsequent workup of the ozonide determines the final products. Reductive workup yields aldehydes or ketones, while oxidative workup produces carboxylic acids. masterorganicchemistry.com
A direct and efficient method for producing aldehydes involves conducting the ozonolysis in a solvent mixture containing a small amount of water, such as 5% water in acetone. organic-chemistry.org This approach facilitates the in-situ trapping of the carbonyl oxide intermediate, directly forming the desired carbonyl products and hydrogen peroxide, thereby avoiding the need to isolate potentially hazardous ozonide intermediates. organic-chemistry.org
For the synthesis of this compound, a hypothetical precursor would be 2-isopropyl-4-propenylphenol. Ozonolysis of this substrate under reductive conditions (e.g., zinc/acetic acid or dimethyl sulfide) or using the direct water-solvent method would cleave the propenyl double bond to furnish the target aldehyde. Improved yields for aromatic aldehydes from such reactions have been reported when a rapid steam distillation of the freshly ozonized olefins is employed. acs.org
The aldehyde functional group in this compound is an excellent electrophile, making the compound a valuable building block in various condensation reactions. Lacking α-hydrogens, it cannot self-condense and is thus an ideal partner for crossed-aldol reactions, particularly the Claisen-Schmidt condensation. wikipedia.orgnumberanalytics.com In these reactions, this compound reacts with an enolizable ketone or aldehyde in the presence of a base to form α,β-unsaturated carbonyl compounds, many of which are chalcones or their analogs. researchgate.net These products serve as important intermediates in the synthesis of more complex molecules, including heterocycles. researchgate.net The reactions can be performed under various conditions, including solvent-free grinding with a solid base like sodium hydroxide (B78521), which can lead to quantitative yields. wikipedia.orgnih.gov
The Claisen-Schmidt condensation is a specific variant of the broader aldol (B89426) condensation class of reactions. wikipedia.org The general mechanism involves the base-catalyzed deprotonation of an α-carbon of a ketone (e.g., acetone) or another aldehyde to form a nucleophilic enolate ion. numberanalytics.com This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or upon gentle heating, to yield the thermodynamically stable conjugated α,β-unsaturated ketone. numberanalytics.com
The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions. While aqueous sodium or potassium hydroxide are commonly used, advancements include the use of solid catalysts in solvent-free conditions and the application of microwave irradiation to reduce reaction times and improve yields. nih.govnumberanalytics.com
The synthesis of this compound can be achieved through the oxidation of appropriate precursors. A plausible synthetic route involves the preparation of 3-isopropyl-4-methylphenol (B3052693) (an isomer of 4-isopropyl-3-methylphenol), followed by the selective oxidation of the methyl group. Isopropyl cresols can be synthesized via a two-step process starting from natural monoterpenes. researchgate.net For instance, thymol (B1683141) and 4-isopropyl-3-methylphenol (B166981) can be synthesized from α-pinene. researchgate.net A similar strategy could be adapted to produce the required 3-isopropyl-4-methylphenol precursor.
Once the precursor is obtained, the benzylic methyl group can be selectively oxidized to an aldehyde. Various reagents are known to effect this transformation while leaving the phenolic hydroxyl and isopropyl groups intact, such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN). This multi-step approach, beginning with readily available natural products, represents a viable pathway to the target compound.
While this compound itself is an achiral molecule, it serves as a valuable prochiral starting material for the synthesis of complex chiral molecules. Stereoselective reactions transform the aldehyde group into a new stereocenter with a high degree of control over its configuration.
A prominent strategy is the Evans aldol reaction, which employs a chiral auxiliary. nih.gov In this approach, a protected form of this compound (e.g., as a silyl (B83357) ether) is reacted with the boron enolate of a chiral N-acyloxazolidinone. nih.gov The steric environment created by the chiral auxiliary directs the approach of the enolate to one face of the aldehyde, resulting in the formation of a β-hydroxy product with a high degree of diastereoselectivity. nih.govyoutube.com The auxiliary can then be cleaved to reveal the chiral β-hydroxy acid or other derivatives. This methodology allows for the synthesis of specific enantiomers of biologically relevant molecules. nih.gov
Derivatization Strategies and Analog Synthesis
The presence of two reactive functional groups—a phenolic hydroxyl and an aldehyde—allows for a wide range of derivatization strategies to produce diverse analogs of this compound. These modifications are used to alter the molecule's physical and chemical properties or to prepare it for specific analytical techniques. nih.govnih.gov
Derivatization can occur at the hydroxyl group, the aldehyde group, or both. The phenolic hydroxyl can undergo O-alkylation (e.g., Williamson ether synthesis) or acylation to form ethers and esters, respectively. nih.govmdpi.com The aldehyde group is readily converted into other functionalities through condensation reactions. For example, reaction with primary amines yields Schiff bases (imines), while reaction with hydroxylamine (B1172632) derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) produces oximes, a common technique in GC-MS analysis. sigmaaldrich.com Similarly, condensation with hydrazine (B178648) derivatives affords hydrazones. researchgate.net Both functional groups can be modified in a two-step procedure, for instance, by first performing a hydroxyalkylation on the phenol (B47542) group and then reducing the aldehyde to an alcohol. mdpi.com
Synthesis of Hydrazone Derivatives
Hydrazones are a class of organic compounds characterized by the azomethine group (–NHN=CH) and are noted for their straightforward preparation. nih.gov The synthesis of hydrazone derivatives from this compound can be achieved through a condensation reaction with a suitable hydrazide.
A general method involves reacting this compound with a hydrazide, such as isonicotinic hydrazide, in a solvent like ethanol (B145695). nih.gov The reaction is often catalyzed by a few drops of acetic acid and proceeds under reflux conditions for a few hours. nih.gov The resulting hydrazone precipitates from the solution and can be purified by filtration and washing. nih.gov
Similarly, benzoyl hydrazones can be synthesized from derivatives of 4-hydroxybenzaldehyde (B117250). nih.gov The process typically starts with the reaction of a substituted benzaldehyde (B42025) with a benzohydrazide. nih.gov
The synthesis of various hydrazone derivatives has been reported, showcasing the versatility of this reaction. For instance, (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide (IBMB) was synthesized by the condensation of a 1:1 molar ratio of 4-isopropylbenzaldehyde (B89865) and 4-methoxybenzohydrazide in ethanol. bohrium.com
Table 1: Examples of Synthesized Hydrazone Derivatives
| Starting Aldehyde | Reactant | Resulting Hydrazone Derivative | Reference |
|---|---|---|---|
| 4-hydroxy-3-methoxy-benzaldehyde | Isonicotinic hydrazide | (E)-N′-(3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzylidene)isonicotinohydrazide | nih.gov |
| 4-isopropylbenzaldehyde | 4-methoxybenzohydrazide | (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide (IBMB) | bohrium.com |
Complexation with Transition Metals and Ligand Design
The Schiff base ligands derived from this compound and its analogs can form stable complexes with various transition metals. These complexes are of interest due to their diverse coordination chemistry and potential applications.
The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt, such as a metal chloride, in a suitable solvent. ias.ac.in For instance, complexes of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Fe(III) have been prepared by mixing a solution of the metal chloride with a solution of a ligand derived from a substituted salicylic (B10762653) acid in a 1:2 or 1:3 molar ratio. ias.ac.in
Fly ash zeolite (FAZ) has been used as a support for transition metal complexes of 4-hydroxy-3-methoxybenzaldehyde. researchgate.net These materials, denoted as [M(VAN)-FAZ] where M can be Cu(II), Ni(II), or Co(II), are prepared by loading the metal complexes into the channels of the zeolite matrix. researchgate.net
Formation of Schiff Bases for Ligand Design
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net Schiff bases derived from this compound and its analogs are valuable ligands in coordination chemistry due to the presence of the imine (-C=N-) group, which can coordinate to metal ions. researchgate.netqub.ac.uk
A green synthesis approach for preparing Schiff base ligands involves the mechanochemical, solvent-free grinding of 4-hydroxy-3-methoxybenzaldehyde and an amino acid, such as glycine. repec.org This method aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. repec.org The resulting Schiff base can then be used to form complexes with metal ions like Cu(II) and Zn(II). repec.org
Another green synthesis method involves dissolving 4-hydroxy-3-methoxybenzaldehyde and an aromatic amine in ethanol at room temperature, followed by trituration. qub.ac.ukresearchgate.netresearchgate.net A base catalyst, such as triethylamine, can be added during trituration to facilitate the reaction. qub.ac.ukresearchgate.net
Table 2: Examples of Synthesized Schiff Bases
| Aldehyde | Amine | Resulting Schiff Base | Reference |
|---|---|---|---|
| 4-hydroxy-3-methoxybenzaldehyde | Glycine | Schiff base of vanillin (B372448) and glycine | repec.org |
| 4-hydroxy-3-methoxybenzaldehyde | Various aromatic amines | 4-Hydroxy-3-methoxybenzaldehyde Schiff bases | qub.ac.uk |
| 4-hydroxy-3-fluoro-5-methoxy-benzaldehyde | 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one | 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one | nih.gov |
Synthesis of Benzonitrile (B105546) Derivatives
Benzonitrile derivatives can be synthesized from the corresponding benzaldehydes through a one-pot reaction with hydroxylamine hydrochloride. scribd.com This method provides a direct conversion of the aldehyde functional group to a nitrile group.
The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a catalyst such as anhydrous ferrous sulfate. scribd.com For instance, 4-hydroxy-3-methoxy benzaldehyde can be converted to 4-hydroxy-3-methoxy benzonitrile in a high yield under these conditions. scribd.com
A greener approach to benzonitrile synthesis utilizes an ionic liquid, which can act as a co-solvent, catalyst, and phase-separation agent. nih.govsemanticscholar.org This method avoids the use of metal salt catalysts and simplifies the separation process. nih.govsemanticscholar.org The reaction of benzaldehyde with hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt in the presence of the ionic liquid [HSO3-b-Py]·HSO4 can produce benzonitrile with excellent yields. nih.govsemanticscholar.org
4-Hydroxy-3-methoxybenzonitrile can also be prepared and used in further synthetic applications, such as the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane. sigmaaldrich.com
Synthesis of Photo-switchable Compounds
While direct synthesis of photo-switchable compounds from this compound is not explicitly detailed in the provided context, the Knoevenagel condensation, a reaction that this aldehyde can undergo, is a key step in the synthesis of some photo-switchable molecules like indigoid photoswitches. researchgate.net This suggests the potential for this compound to be a building block for such compounds.
Synthesis of α-Cyano-β-arylacrylic Acids
The synthesis of α-cyano-β-arylacrylic acids from this compound can be achieved through the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as cyanoacetic acid, in the presence of a weak base catalyst. wikipedia.org
The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org A greener alternative to the traditional Knoevenagel-Doebner condensation involves a solvent-free procedure using environmentally benign amines or ammonium salts as catalysts instead of pyridine and piperidine. tue.nl
The Knoevenagel condensation has been successfully applied to various benzaldehydes to produce the corresponding α,β-unsaturated acids. tue.nl Ionic liquids can also promote this reaction, offering an eco-friendly and reusable catalyst system. rsc.org
Synthesis of Hydrazinecarbothioamides and Thiadiazoles
Hydrazinecarbothioamides, also known as thiosemicarbazones, are synthesized by the reaction of a thiosemicarbazide (B42300) with an aldehyde. ajol.inforesearchgate.net The reaction of this compound with thiosemicarbazide would yield the corresponding 2-(4-hydroxy-3-isopropylbenzylidene)hydrazinecarbothioamide. This can be achieved through traditional methods involving reflux in ethanol or via solvent-free microwave irradiation over silica (B1680970) gel. ajol.inforesearchgate.net
These hydrazinecarbothioamide derivatives can then serve as precursors for the synthesis of 1,3,4-thiadiazoles. encyclopedia.pubcapes.gov.brorganic-chemistry.org The cyclization of thiosemicarbazide derivatives with various reagents like carboxylic acids in the presence of a dehydrating agent (e.g., polyphosphate ester or POCl3) leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. encyclopedia.pubjocpr.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrazone |
| Isonicotinic hydrazide |
| Acetic acid |
| Ethanol |
| (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide (IBMB) |
| 4-isopropylbenzaldehyde |
| 4-methoxybenzohydrazide |
| Benzoyl hydrazone |
| 3,5-dimethoxy-4-hydroxybenzaldehyde |
| Benzohydrazide |
| (E)-N′-(3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzylidene)isonicotinohydrazide |
| 4-hydroxy-3-methoxy-benzaldehyde |
| Schiff base |
| Copper(II) chloride |
| Nickel(II) chloride |
| Cobalt(II) chloride |
| Manganese(II) chloride |
| Zinc(II) chloride |
| Iron(III) chloride |
| Fly ash zeolite (FAZ) |
| Glycine |
| Triethylamine |
| 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one |
| 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid (5-C-2-4-NABA) |
| 5-chloro-2-aminobenzoic acid |
| 4-nitrobenzaldehyde |
| Benzonitrile |
| Hydroxylamine hydrochloride |
| Dimethylformamide (DMF) |
| Ferrous sulfate |
| 4-hydroxy-3-methoxy benzonitrile |
| Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt |
| [HSO3-b-Py]·HSO4 |
| 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane |
| Indigoid photoswitch |
| α-Cyano-β-arylacrylic acid |
| Cyanoacetic acid |
| Pyridine |
| Piperidine |
| Hydrazinecarbothioamide |
| Thiosemicarbazide |
| 2-(4-hydroxy-3-isopropylbenzylidene)hydrazinecarbothioamide |
| 1,3,4-Thiadiazole |
| Polyphosphate ester |
Reaction Mechanisms and Catalytic Studies
The reactivity of this compound is dictated by the interplay of its hydroxyl, isopropyl, and aldehyde functional groups. These substituents on the benzene (B151609) ring influence the electron density and steric environment, thereby governing the course and mechanism of its reactions.
Mechanistic Elucidation of Condensation Reactions
The aldehyde functional group of this compound readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones and related α,β-unsaturated ketones. encyclopedia.pub This reaction typically involves the base-catalyzed reaction between an aromatic aldehyde and a ketone.
The mechanism of the Claisen-Schmidt condensation commences with the deprotonation of the α-carbon of a ketone by a base, such as sodium hydroxide or potassium hydroxide, to generate a nucleophilic enolate ion. encyclopedia.pubmdpi.com This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting tetrahedral intermediate subsequently abstracts a proton from the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone, the initial aldol addition product. mdpi.com
The synthesis of chalcones from substituted benzaldehydes, such as the structurally similar 4-hydroxy-3-methoxybenzaldehyde (vanillin), has been well-documented, proceeding via this acid- or base-catalyzed Claisen-Schmidt condensation mechanism. nih.govnih.govnih.gov For instance, the reaction of vanillin with various acetophenones in the presence of a base affords the corresponding chalcones in good yields. nih.gov
Table 1: Representative Chalcones Synthesized from Substituted Benzaldehydes via Claisen-Schmidt Condensation
| Benzaldehyde Derivative | Acetophenone Derivative | Catalyst | Product (Chalcone) | Yield (%) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde | Acetophenone | p-Toluenesulfonic acid | 4-Hydroxy-3-methoxychalcone | - | nih.gov |
| 4-Hydroxy-3-methoxybenzaldehyde | 2'-Hydroxy-5'-nitroacetophenone | p-Toluenesulfonic acid | 2',4-Dihydroxy-3-methoxy-5'-nitrochalcone | - | nih.gov |
| 4-Hydroxy-3-methoxybenzaldehyde | 1,3-Diacetylbenzene | Sulfuric acid | 3-(4-Hydroxy-3-methoxyphenyl)-1-{3-[3-(4-hydroxy-3-methoxyphenyl)-acryloyl]-phenyl}-propenone | 23 | nih.gov |
| 4-Hydroxy-3-methoxybenzaldehyde | 1,4-Diacetylbenzene | Sulfuric acid | 3-(4-Hydroxy-3-methoxyphenyl)-1-{4-[3-(4-hydroxy-3-methoxyphenyl)-acryloyl]-phenyl}-propenone | 35 | nih.gov |
| Benzaldehyde | 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | Sodium hydroxide | 4'-Hydroxy-3'-(3-methyl-2-butenyl)chalcone | 71 | nih.gov |
Note: The yields are as reported in the cited literature. A hyphen (-) indicates that the specific yield was not provided in the abstract.
N-Heterocyclic Carbene-Catalyzed Oxidations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the oxidation of aldehydes. researchgate.netresearchgate.net In the presence of an NHC catalyst and a suitable oxidant, this compound can be efficiently converted into its corresponding carboxylic acid or ester derivatives.
The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as the Breslow intermediate. researchgate.net This intermediate is key to the "umpolung" or polarity reversal of the carbonyl carbon. In the presence of an oxidant, such as manganese(IV) oxide or even molecular oxygen under certain conditions, the Breslow intermediate is oxidized to an acyl azolium ion. researchgate.netresearchgate.net
This highly electrophilic acyl azolium intermediate is then susceptible to nucleophilic attack by water or an alcohol. researchgate.net If water is the nucleophile, the reaction yields the corresponding carboxylic acid, and the NHC catalyst is regenerated. If an alcohol is used, the product is an ester, a transformation known as oxidative esterification. researchgate.netacs.org This method is advantageous due to its mild reaction conditions and tolerance of various functional groups, including the electron-rich aromatic ring of this compound, which can be sensitive to traditional, harsher oxidation methods. researchgate.netacs.org
The efficiency of NHC-catalyzed oxidation has been demonstrated for a range of substituted benzaldehydes, affording the corresponding esters in good to excellent yields. researchgate.netacs.org20.210.105
Table 2: Examples of NHC-Catalyzed Oxidation of Aldehydes
| Aldehyde | Catalyst System | Oxidant | Product | Yield (%) | Reference |
| Substituted Benzaldehydes | Thiazolium salt/DBU | Azobenzene | Methyl Esters | 46-97 | researchgate.net |
| Unactivated Aldehydes | Triazolium salt/DBU | MnO₂ | Methyl Esters | up to 99 | acs.org20.210.105 |
| Aromatic Aldehydes | NHC | Air/Oxygen | Carboxylic Acids | up to 95 | researchgate.net |
| α,β-Unsaturated Aldehydes | Redox Active NHC/K₂CO₃ | Aerobic | Methyl Esters | up to 99 |
Note: DBU refers to 1,8-Diazabicyclo[5.4.0]undec-7-ene. The yields are as reported in the cited literature for a range of substrates under the specified conditions.
Base-Mediated Cascade Reactions
Base-mediated cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation without the isolation of intermediates. These reactions proceed through a sequence of intramolecular or intermolecular transformations, where the functionality generated in one step triggers the subsequent reaction.
While the literature on base-mediated cascade reactions specifically involving this compound is limited, the principles of such reactions can be inferred from studies on other substituted aldehydes and phenolic compounds. Generally, a base can initiate a cascade by deprotonating an acidic proton, leading to the formation of a nucleophile that can participate in subsequent reactions such as Michael additions, aldol condensations, or cyclizations.
For instance, base-mediated cascade reactions have been developed for the synthesis of complex polycyclic systems from malonate esters and unsaturated aldehydes. These reactions often involve a series of Michael additions and aldol condensations. Similarly, the reaction of chromones with activated carbonyl compounds in the presence of a base can lead to the formation of complex heterocyclic structures through a cascade of 1,4-addition, ring-cleavage, and subsequent condensation reactions.
Given the presence of a phenolic hydroxyl group and an aldehyde in this compound, it is plausible that under basic conditions, it could participate in cascade reactions. The phenoxide ion, formed upon deprotonation of the hydroxyl group, could act as a nucleophile, or the aldehyde could be the electrophilic partner for a nucleophile generated in situ. However, specific and detailed research findings on such cascade reactions for this particular compound are not extensively reported in the reviewed literature.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 4-Hydroxy-3-isopropylbenzaldehyde provides specific information about the chemical environment of each proton. The aldehydic proton (CHO) is expected to appear as a distinct singlet at approximately 9.8 ppm. The aromatic region will display signals for three protons. The proton at C5 (ortho to the aldehyde) would likely appear as a doublet around 7.7 ppm. The proton at C6 (meta to the aldehyde) would be a doublet of doublets around 7.6 ppm, and the proton at C2 (ortho to the hydroxyl group) would be a singlet or finely split signal around 7.0 ppm.
The isopropyl group gives rise to a septet for the methine (-CH) proton around 3.3 ppm, coupled with the six methyl protons. These two equivalent methyl (CH₃) groups will appear as a doublet around 1.2 ppm. The phenolic hydroxyl (-OH) proton signal is a broad singlet whose chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.8 | Singlet (s) | - |
| Aromatic (H-5) | ~7.7 | Doublet (d) | ~8.0 |
| Aromatic (H-6) | ~7.6 | Doublet of doublets (dd) | ~8.0, ~2.0 |
| Aromatic (H-2) | ~7.0 | Doublet (d) | ~2.0 |
| Phenolic (-OH) | Variable | Broad Singlet (br s) | - |
| Isopropyl (-CH) | ~3.3 | Septet (sept) | ~7.0 |
| Isopropyl (-CH₃)₂ | ~1.2 | Doublet (d) | ~7.0 |
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The aldehydic carbonyl carbon is the most deshielded, appearing around 192 ppm. libretexts.org The aromatic carbons appear between 115 and 160 ppm, with the hydroxyl- and aldehyde-bearing carbons (C4 and C1) being the most deshielded in this region. The isopropyl group carbons appear in the upfield region, with the methine carbon around 27 ppm and the equivalent methyl carbons around 22 ppm.
DEPT techniques would confirm these assignments:
DEPT-135: Would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (none in this molecule). Quaternary carbons and the aldehyde CH would be absent.
DEPT-90: Would only show signals for the CH carbons (aromatic and isopropyl methine).
Standard ¹³C (decoupled): Shows all ten carbon signals.
Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| Aldehyde (C=O) | ~192 | Positive | Positive |
| C4 (Ar-OH) | ~158 | Absent | Absent |
| C3 (Ar-CH(CH₃)₂) | ~138 | Absent | Absent |
| C1 (Ar-CHO) | ~130 | Absent | Absent |
| C6 (Ar-H) | ~132 | Positive | Positive |
| C5 (Ar-H) | ~128 | Positive | Positive |
| C2 (Ar-H) | ~118 | Positive | Positive |
| Isopropyl (-CH) | ~27 | Positive | Positive |
| Isopropyl (-CH₃)₂ | ~22 | Absent | Positive |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum is dominated by a strong, sharp absorption from the aldehyde carbonyl (C=O) group. Due to conjugation with the aromatic ring, this peak is expected around 1685-1705 cm⁻¹. libretexts.orgvscht.cz A broad absorption band corresponding to the O-H stretch of the phenolic group is anticipated in the region of 3200-3600 cm⁻¹.
Other significant absorptions include the C-H stretching of the aldehyde group (a pair of bands near 2750 and 2850 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching of the isopropyl group (2850-3000 cm⁻¹). libretexts.orglmu.edu Aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200-3600 | Broad, Strong | O-H Stretch | Phenolic -OH |
| 3000-3100 | Medium | C-H Stretch | Aromatic |
| 2850-3000 | Medium | C-H Stretch | Isopropyl |
| 2850 & 2750 | Medium, Sharp | C-H Stretch | Aldehyde |
| 1685-1705 | Strong, Sharp | C=O Stretch | Aldehyde |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the benzene (B151609) ring and the carbonyl group, acts as a chromophore. This structure is expected to show a strong absorption band (λmax) in the ultraviolet region, corresponding to a π → π* transition. Based on structurally similar compounds like 4-hydroxybenzaldehyde (B117250) (λmax = 285 nm) and vanillin (B372448) (λmax = 310 nm), the λmax for this compound is predicted to be in the range of 290-315 nm. libretexts.org A weaker absorption, corresponding to an n → π* transition of the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. hmdb.ca
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~290-315 | π → π | Substituted Benzene Ring and Carbonyl Group |
| >320 | n → π | Carbonyl Group |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol . nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z of 164.
The fragmentation pattern provides structural clues. A prominent fragment is expected at m/z 149, corresponding to the loss of a methyl radical ([M-15]⁺) from the isopropyl group, forming a stable secondary benzylic cation. Another key fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO), which would produce a fragment at m/z 135 ([M-29]⁺), or the loss of a hydrogen radical to give a peak at m/z 163 ([M-1]⁺). libretexts.orgjove.com Loss of the entire isopropyl group would result in a fragment at m/z 121 ([M-43]⁺).
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Predicted Identity of Fragment | Loss |
| 164 | Molecular Ion [C₁₀H₁₂O₂]⁺ | - |
| 163 | [M-H]⁺ | H• |
| 149 | [M-CH₃]⁺ | CH₃• |
| 135 | [M-CHO]⁺ | CHO• |
| 121 | [M-C₃H₇]⁺ | C₃H₇• |
X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. However, based on a thorough review of the available scientific literature, single-crystal X-ray diffraction data for this compound is not publicly available at this time. Such an analysis would require the successful growth of a high-quality single crystal of the compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For derivatives of 4-hydroxy-3-isopropylbenzaldehyde, DFT calculations have been employed to elucidate structural parameters, analyze frontier molecular orbitals, and understand charge distribution. bohrium.com
Geometry Optimization and Structural Parameter Prediction
A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For compounds related to this compound, DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, have been used to predict structural parameters. bohrium.com These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties. The predicted parameters often show good agreement with experimental data where available. bohrium.com
Table 1: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (ring) | ~1.39 Å |
| C-O (hydroxyl) | ~1.36 Å | |
| C=O (aldehyde) | ~1.22 Å | |
| C-C (isopropyl) | ~1.54 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| C-C-O (hydroxyl) | ~118° | |
| C-C=O (aldehyde) | ~124° |
Note: These are representative values and would need to be calculated specifically for this compound.
Frontier Molecular Orbital (FMO) Analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. bohrium.comnih.gov For aromatic aldehydes, the HOMO is often localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the aldehyde group and the benzene ring, suggesting these are the regions susceptible to nucleophilic attack. The introduction of substituents, such as the isopropyl group, can influence the energies of these orbitals. nih.gov
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Varies |
| ELUMO | Varies |
| HOMO-LUMO Gap (ΔE) | Varies |
Note: The specific energy values are highly dependent on the computational method and basis set used.
Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule. researchgate.net
Mulliken Population Analysis and Charge Distribution Studies
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemistry calculation. q-chem.com This analysis provides insight into the distribution of electrons within the molecule, which is fundamental to understanding its polarity, electrostatic potential, and intermolecular interactions. q-chem.comq-chem.com While Mulliken charges are known to be basis-set dependent, they can still provide a qualitative picture of charge distribution. q-chem.comq-chem.com
In this compound, a Mulliken population analysis would be expected to show a negative charge on the oxygen atoms of the hydroxyl and aldehyde groups due to their high electronegativity. The carbon atom of the carbonyl group would likely have a partial positive charge, making it an electrophilic center. The analysis of charge distribution helps in understanding how the molecule might interact with other molecules, such as biological receptors. bohrium.comq-chem.com
Nuclear Quadrupole Coupling Constants (NQCC) Calculations
Nuclear Quadrupole Coupling Constants (NQCC) provide information about the electric field gradient (EFG) at the site of a quadrupolar nucleus (a nucleus with a spin quantum number I > 1/2). researchgate.netznaturforsch.com The EFG is highly sensitive to the electronic environment around the nucleus. Therefore, NQCC calculations can be a sensitive probe of the molecular and electronic structure. znaturforsch.com
For a molecule like this compound, NQCC calculations could be performed for isotopes such as ¹⁷O. The calculated NQCC values can be compared with experimental data from nuclear quadrupole resonance (NQR) spectroscopy or other techniques to validate the computational model and provide a detailed picture of the electronic distribution around the quadrupolar nucleus. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. nih.govnih.govyoutube.com These models are built by finding a mathematical relationship between calculated molecular descriptors (physicochemical, topological, electronic, etc.) and experimentally measured activities. nih.govnih.govrsc.org
For a compound like this compound, QSAR studies could be used to predict its potential biological activities, such as antioxidant or antimicrobial effects, by comparing its structural and electronic properties to those of known active compounds. rsc.org Similarly, QSTR models can be developed to estimate the potential toxicity of the compound. nih.govmdpi.com These in silico approaches are valuable for prioritizing compounds for further experimental testing and for understanding the structural features that are important for a particular biological effect. nih.govfrontiersin.org The development of robust QSAR/QSTR models often involves the use of various statistical methods, including multiple linear regression (MLR) and machine learning algorithms. mdpi.comresearchgate.net
Molecular Docking and Ligand-Enzyme Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. nih.govnih.gov
For this compound, molecular docking studies could be performed to investigate its potential to bind to the active site of various enzymes. nih.govniscpr.res.in For example, it could be docked into the active site of enzymes involved in oxidative stress or microbial growth to explore its potential as an antioxidant or antimicrobial agent. The results of a docking simulation provide information about the binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogues. frontiersin.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
Theoretical Prediction of Reactivity Descriptors
Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this analysis. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.gov
Other important global reactivity descriptors include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com Chemical potential signifies the escaping tendency of electrons from an equilibrium system. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. nih.gov Softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net
Theoretical investigations on related phenolic aldehydes, like 4-hydroxybenzaldehyde (B117250), have been performed using DFT at the B3LYP/6-31G(d,p) level of theory. mdpi.com These studies provide valuable data that can serve as a proxy for understanding the potential reactivity of this compound. The calculated values for various reactivity descriptors for 4-hydroxybenzaldehyde are presented in the table below.
Table 1: Theoretical Reactivity Descriptors for 4-Hydroxybenzaldehyde
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | -6.12 | eV |
| LUMO Energy | -1.78 | eV |
| HOMO-LUMO Gap (ΔE) | 4.34 | eV |
| Chemical Potential (μ) | -3.95 | eV |
| Chemical Hardness (η) | 2.17 | eV |
| Softness (S) | 0.46 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.60 | eV |
Data derived from a DFT study on 4-hydroxybenzaldehyde and may not represent the exact values for this compound.
Furthermore, studies on other substituted benzaldehydes, such as 3-ethoxy-4-hydroxybenzaldehyde, calculated using DFT and Hartree-Fock methods, also contribute to a broader understanding. researchgate.net These computational analyses help in elucidating the structure-activity relationships and the influence of different substituents on the electronic properties and reactivity of the benzaldehyde (B42025) scaffold. researchgate.net
Biological Activity and Mechanistic Molecular Studies
Tyrosinase Inhibitory Activity and Mechanism of Action (referring to 2-Hydroxy-4-isopropylbenzaldehyde)
The isomer 2-Hydroxy-4-isopropylbenzaldehyde, also known as chamaecin, has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
Studies have demonstrated that 2-Hydroxy-4-isopropylbenzaldehyde acts as a partial mixed-type inhibitor against the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase, exhibiting a 50% inhibitory concentration (IC₅₀) of 2.3 µM. researchgate.netnews-medical.net The mechanism of inhibition is thought to involve, in part, the formation of a Schiff base between the aldehyde group of the compound and a primary amino group within the tyrosinase enzyme. researchgate.netnews-medical.net This interaction is a key aspect of its ability to modulate enzyme function. Kinetic analyses using Dixon plots confirm its classification as a mixed-type inhibitor. researchgate.netnih.gov Further investigations into Schiff bases derived from other hydroxybenzaldehydes have shown their potential to interact with the copper ions in the active site of tyrosinase, supporting the proposed binding mechanism. nih.gov
Structure-activity relationship (SAR) studies on benzaldehyde (B42025) derivatives have provided critical insights into the features necessary for tyrosinase inhibition. The presence and position of substituents on the benzaldehyde ring significantly influence inhibitory potency.
For instance, the introduction of a hydroxyl group at various positions on the benzaldehyde ring is expected to enhance both inhibitory activity and aqueous solubility. nih.gov The placement of a hydroxyl group at the C4 position is common in many inhibitors, but its potency can be weak. mdpi.com However, the addition of a second hydroxyl group at the C2 position, as seen in 2,4-dihydroxybenzaldehyde (B120756) derivatives, can dramatically increase tyrosinase inhibitory activity. nih.gov Theoretical studies predict that benzaldehyde derivatives can act as bicentral inhibitors, where not only the aldehyde group but also substituents like a methoxy (B1213986) group at the C4 position contribute to the inhibitory effect. nih.gov The steric factor at the C4 position has been found to be a critical determinant, triggering a switch between partial and full inhibition, regardless of electronic or hydrophobic effects of the substituent. eurekalert.org
| Compound | Inhibition Type | IC₅₀ (µM) | Source(s) |
| 2-Hydroxy-4-isopropylbenzaldehyde | Mixed-type | 2.3 | researchgate.netnews-medical.net |
| 2-Hydroxy-4-methoxybenzaldehyde | Mixed-type | 30 | nih.gov |
| 4-Bromobenzaldehyde | Partial noncompetitive | 114 | eurekalert.org |
| 4-Chlorobenzaldehyde | Partial noncompetitive | 175 | eurekalert.org |
| 4-Fluorobenzaldehyde | Partial noncompetitive | 387 | eurekalert.org |
| 4-Cyanobenzaldehyde | Mixed-type | 822 | eurekalert.org |
| 4-Nitrobenzaldehyde | Noncompetitive | 1846 | eurekalert.org |
Enzyme Inhibition Profiling (e.g., Cholinesterases for related compounds)
Beyond tyrosinase, derivatives of hydroxyisopropylbenzaldehyde have been evaluated for their effects on other enzyme systems, notably cholinesterases, which are key targets in the management of neurodegenerative diseases. mdpi.com The related compound, 4-Isopropylbenzaldehyde (B89865) (cuminaldehyde), has demonstrated inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Broader studies on related phenolic structures provide further context. Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) show moderate inhibition of AChE, with some derivatives being more effective than the established drug rivastigmine. Esters of these compounds particularly enhance activity against BChE. The position and nature of substituents are crucial; for example, methoxy groups on the phenol (B47542) ring are known to improve cholinesterase inhibitory activity. mdpi.com
| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Source(s) |
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | |
| Halogenated 2-hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 | |
| 5-Chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BChE | 2.4 | |
| Benzothiazolone derivatives | BChE | 1.21 - 1.38 (for top compounds) |
Investigations into Biological Pathways and Scaffold Design for Biologically Active Molecules
The benzaldehyde framework serves as a valuable scaffold in medicinal chemistry for designing novel, biologically active molecules. Modern approaches in drug discovery focus on creating diverse molecular scaffolds, often inspired by the structural complexity of natural products, to explore new areas of biologically relevant chemical space. Strategies include "top-down" synthetic approaches to convert complex intermediates into diverse sp³-rich scaffolds that, while not identical to natural products, possess similar features.
The core structure of 4-hydroxy-3-isopropylbenzaldehyde can be seen as a starting point for such design. For example, the biotransformation of thymol (B1683141), an isomer, in certain bacteria proceeds through two different pathways. One of these pathways involves hydroxylation of the methyl group and subsequent oxidation to 3-hydroxy-4-isopropylbenzoic acid, which may occur via the aldehyde intermediate 3-hydroxy-4-isopropylbenzaldehyde (B13145487). This highlights a natural pathway that modifies this molecular scaffold. Generative computational models are also being developed to accept a molecular scaffold as an input and then extend it by adding atoms and bonds to design new derivatives with desired properties.
Mechanistic Insights into Anti-Apoptotic Activity of Derivatives
While direct studies on the anti-apoptotic activity of this compound are limited, research on related benzaldehyde derivatives provides mechanistic insights. Benzaldehyde itself has been shown to suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR and STAT3, by regulating protein-protein interactions mediated by the 14-3-3ζ protein. researchgate.net This can inhibit cancer cell growth and overcome treatment resistance. news-medical.net
More specifically, studies have shown that simpler derivatives like 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) can increase the viability of astrocytes by inhibiting the expression of molecules related to apoptosis. Furthermore, certain hybrid molecules incorporating a hydroxytyrosol (B1673988) moiety have demonstrated a protective effect against beta-amyloid-induced cell toxicity by negatively modulating caspase-3, a key executioner enzyme in apoptosis. These findings suggest that the benzaldehyde scaffold and its hydroxylated derivatives possess the potential to modulate cell death pathways, offering a basis for developing neuroprotective or anti-cancer agents.
Biotransformation Pathways and Metabolic Fates of Isomers
The metabolic fate of hydroxyisopropylbenzaldehyde isomers is exemplified by the biotransformation of thymol (2-isopropyl-5-methylphenol) by Gram-positive bacteria like Nocardia cyriacigeorgica and Mycobacterium neoaurum. These microorganisms utilize two primary degradation pathways for thymol.
The first pathway begins with the hydroxylation of thymol to form thymohydroquinone. The second, more relevant pathway involves the hydroxylation of the methyl group, which is then oxidized to form 3-hydroxy-4-isopropylbenzoic acid. This oxidation process is believed to proceed through the intermediate aldehyde, 3-hydroxy-4-isopropylbenzaldehyde. Notably, the branched isopropyl side chain of thymol was not oxidized in these pathways. This demonstrates a specific metabolic route for an isomer of the target compound, providing insight into how such structures are processed and modified in biological systems.
Antimicrobial and Antifungal Activities of Derivatives and Metal Complexes
The modification of this compound into various derivatives, particularly through the formation of Schiff bases and subsequent chelation with transition metals, has been a strategy to enhance its biological efficacy. Research indicates that the resulting metal complexes often exhibit superior antimicrobial and antifungal properties compared to the parent ligands. This enhanced activity is frequently explained by chelation theory, which posits that the coordination of a metal ion reduces its polarity. This increases the lipophilicity of the entire complex, facilitating its diffusion across the lipid membranes of microorganisms and thereby augmenting its biological action. ajchem-b.comipindexing.com
Detailed research into a bidentate ligand derived from 4-isopropyl benzaldehyde and 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione has provided specific insights into the antimicrobial potential of such complexes. ipindexing.com Coordination compounds of this ligand with various transition metals, including Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), Manganese (Mn(II)), and Iron (Fe(III)), were synthesized and screened for their in vitro activity against several bacterial and fungal strains. ipindexing.com
The findings revealed that the metal complexes displayed varied and often enhanced antimicrobial and antifungal activity when compared to the free ligand. ipindexing.com The activity of these coordination compounds was tested against the Gram-positive bacterium Bacillus Cereus, the Gram-negative bacterium Shigella boydii, and the fungal strains Saccharomyces Cerevisiae and Penicillium notatum. ipindexing.com
Table 1: Antimicrobial Activity of a 4-isopropyl benzaldehyde Derivative and its Metal Complexes Data based on in vitro screening against selected bacterial and fungal strains. ipindexing.com
| Compound | Gram-positive Bacteria (Bacillus Cereus) | Gram-negative Bacteria (Shigella boydii) | Fungi (Saccharomyces Cerevisiae) | Fungi (Penicillium notatum) |
|---|---|---|---|---|
| Ligand | Active | Active | Active | Active |
| Cu(II) Complex | Active | Active | Active | Active |
| Ni(II) Complex | Active | Active | Active | Active |
| Co(II) Complex | Active | Active | Active | Active |
| Mn(II) Complex | Active | Active | Active | Active |
| Fe(III) Complex | Active | Active | Active | Active |
While direct studies on this compound are specific, research on structurally similar compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) provides analogous insights. For instance, metal complexes of Schiff bases derived from vanillin (B372448) and 4-nitroaniline (B120555) have been evaluated for their antifungal properties. ajchem-b.comajchem-b.com In these studies, Cobalt (Co(II)) and Nickel (Ni(II)) complexes, in particular, demonstrated significantly enhanced antifungal activity against Aspergillus niger, Candida albicans, and Aspergillus flavus when compared to the uncomplexed Schiff base ligand. ajchem-b.comajchem-b.com The Ni(II) complex was noted for having the lowest minimum fungicidal concentration (MFC). ajchem-b.com
Table 2: Antifungal Activity of Vanillin-derived Schiff Base and its Metal Complexes Data from a study on metal complexes derived from 4-hydroxy-3-methoxybenzaldehyde and 4-nitroaniline. ajchem-b.com
| Compound | Aspergillus niger (MFC, µg/mL) | Candida albicans (MFC, µg/mL) | Aspergillus flavus (MFC, µg/mL) |
|---|---|---|---|
| Free Ligand | 125 | 125 | 125 |
| Cobalt (Co(II)) Complex | 62.5 | 62.5 | 62.5 |
| Nickel (Ni(II)) Complex | Not Specified | Not Specified | Not Specified |
| Iron (Fe(II)) Complex | 125 | 125 | 125 |
Mechanistic molecular studies, such as molecular docking, have been employed to understand these interactions better. For the vanillin-derived complexes, docking studies against the fungal enzyme C14-α demethylase, a key enzyme in fungal cell membrane biosynthesis, revealed strong binding affinities for the highly active Co(II) and Ni(II) complexes. ajchem-b.com This suggests that the mechanism of action for these compounds may involve the disruption of fungal cell membrane integrity by inhibiting essential enzymes. ajchem-b.comajchem-b.com The general principle that metal complexes can be more potent antimicrobial agents than the ligands alone is well-supported in the broader scientific literature. nih.govijmrsti.comresearchgate.net The formation of the chelate complex is believed to be a critical factor in this enhancement of biological activity. ipindexing.com
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as Intermediates in Complex Organic Synthesis, including Pharmaceutical Intermediates
The structural motif of 4-Hydroxy-3-isopropylbenzaldehyde is found within several classes of biologically active molecules, positioning it as a key intermediate in pharmaceutical and organic synthesis. The aldehyde group serves as a versatile handle for carbon-carbon bond formation and functional group transformations, while the phenolic hydroxyl group can be used for etherification or esterification, or it can direct further electrophilic aromatic substitution.
A significant area of application is in the synthesis of complex natural product analogs. For instance, the core structure is related to thymoquinone (B1682898), a monoterpenoid found in the essential oil of Nigella sativa. Thymoquinone is known for its diverse pharmacological activities. While thymoquinone is often synthesized from thymol (B1683141), synthetic routes utilizing related benzaldehydes are established, highlighting the potential of this compound as a starting material for thymoquinone derivatives and other complex therapeutic agents. The biosynthesis of thymoquinone itself proceeds through hydroxylated p-cymene (B1678584) intermediates, which are structurally analogous to this compound. researchgate.net
Furthermore, its structure is foundational for creating analogs of other important compounds. For example, it can be envisioned as a precursor for derivatives of vanillin (B372448) or other substituted benzaldehydes that are used to build more complex pharmaceutical scaffolds. The condensation of such aldehydes with other molecules, like acetylacetone, is a common strategy for producing curcuminoids and related structures with potential health benefits. google.com
| Precursor Compound | Target Pharmaceutical Class/Molecule | Relevant Synthetic Reaction |
| This compound | Thymoquinone Analogs | Oxidation, Cyclization |
| This compound | Curcuminoid Derivatives | Condensation Reactions |
| This compound | Hydroxypyridinone-based Chelators | Multi-step synthesis involving amination and cyclization |
This table is generated based on established synthetic routes for structurally related compounds.
Role in Materials Science Applications
In materials science, this compound serves as a functional monomer or a modifying agent for polymers. The presence of both a reactive aldehyde and a phenolic hydroxyl group allows it to be incorporated into polymer backbones or grafted onto existing polymer chains to impart specific properties such as thermal stability, antioxidant capability, or chelating ability.
The phenolic hydroxyl group can participate in the synthesis of polyesters and polyethers, while the aldehyde group can be used to form Schiff bases or undergo condensation reactions to create thermosetting resins. For example, polymers containing hydroxypyridinone (HPO) moieties, which are powerful iron chelators, can be synthesized from starting materials like maltol. nih.gov A similar synthetic strategy could employ this compound to introduce its specific substitution pattern into a polymer designed for metal ion sequestration or as a polymeric antioxidant.
Its structure is also suitable for the synthesis of specialty polymers and functional materials. For instance, it can be used to create amphiphilic block copolymers by reacting it with other polymer chains, such as oligo-2-ethyl oxazoline, to produce materials with potential biomedical applications. nih.gov The inherent antioxidant properties of the hindered phenol (B47542) structure can also be transferred to a larger polymer matrix, protecting it from degradation.
Employment in the Synthesis of Crosslinking Reagents
The difunctional nature of this compound makes it an excellent candidate for the synthesis of specialized crosslinking agents. Crosslinkers are crucial for creating robust, three-dimensional polymer networks, enhancing mechanical strength, thermal stability, and chemical resistance in materials. specialchem.com
Aldehydes are well-known for their ability to react with active hydrogen atoms in compounds like urea, melamine, and phenols to form thermosetting resins. Glutaraldehyde, a simple dialdehyde, is a widely used crosslinking agent that reacts with amine groups in proteins like collagen. nih.gov Similarly, this compound can be modified to create novel crosslinkers. For example, the phenolic hydroxyl group could be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, resulting in a molecule with both an aldehyde and an epoxy group, capable of participating in two different types of curing reactions.
Alternatively, the aldehyde group can be converted into other functionalities. This creates a bespoke crosslinking agent where the isopropyl and hydroxyl groups modify the properties of the final crosslinked material, perhaps by improving its solubility in specific polymer matrices or by adding steric bulk to control the crosslinking density. Such tailored crosslinkers are valuable in formulating advanced materials like polyimide films, where specific crosslinking networks can enhance thermal and mechanical properties. researchgate.net
Applications in Dye and Fragrance Industry Intermediates
This compound also serves as a valuable intermediate in the synthesis of dyes and fragrances. The aromatic aldehyde structure is a common building block for a wide range of chromophores and odorous compounds.
In the dye industry, benzaldehyde (B42025) derivatives are used to synthesize triphenylmethane (B1682552) dyes and other colorants. The specific substitution pattern of this compound can be used to tune the electronic properties of a dye molecule, thereby influencing its color and fastness properties. It can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as 3-acetylcoumarin, to produce coumarin (B35378) derivatives. researchgate.net These coumarins are often highly fluorescent and can be used as fluorescent dyes or optical brighteners.
In the fragrance industry, substituted benzaldehydes and their derivatives are prized for their characteristic scents. While cuminaldehyde (4-isopropylbenzaldehyde) is known for its spicy, cumin-like aroma, the addition of a hydroxyl group in this compound modifies its odor profile, making it a potential precursor for new fragrance compounds. nih.gov Hydrogenation of the aldehyde group to an alcohol and/or hydrogenation of the aromatic ring can lead to a variety of fragrance ingredients, such as substituted cyclohexylmethanols, which are known components in perfumes. google.com
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-3-isopropylbenzaldehyde, and how can researchers validate their protocols?
Answer:
- Synthetic Routes : The compound can be synthesized via regioselective formylation of substituted phenols or through aldol condensation followed by oxidation. For example, AI-powered synthesis planning tools (e.g., Reaxys or SciFinder) can predict feasible routes by leveraging databases like PISTACHIO or BKMS_METABOLIC .
- Validation : Cross-reference existing literature using platforms like CAS Common Chemistry or PubChem to confirm melting points, spectral data (e.g., NMR, IR), and purity (>98% by HPLC). Ensure consistency with reported physical descriptors (e.g., molecular formula: C10H12O2) .
Q. Which analytical methods are recommended for quantifying this compound in complex matrices?
Answer:
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 3 with formic acid) for optimal separation. Calibrate with a certified reference standard .
- Spectrophotometry : For derivative mixtures, employ first-derivative ratio spectrophotometry or zero-crossing methods to resolve overlapping peaks .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Answer:
- Parameter Screening : Use design-of-experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Lewis acids), and temperature. Monitor intermediates via TLC or in-situ FTIR .
- AI Guidance : Tools like Reaxys’ retrosynthesis module can suggest optimal conditions based on analogous reactions (e.g., formylation of 3-isopropylphenol) .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Answer:
- Comparative Analysis : Cross-check observed data with authoritative databases (e.g., NIST Chemistry WebBook) and published studies on structural analogs (e.g., 4-Hydroxy-3-methoxybenzaldehyde) .
- Computational Validation : Perform DFT calculations to predict NMR chemical shifts and compare with experimental results. Use software like Gaussian or ORCA .
Q. What strategies are effective for impurity profiling in this compound synthesis?
Answer:
- Chromatographic Separation : Use HPLC-MS with a polar-embedded column to isolate byproducts (e.g., unreacted aldehydes or dimeric species). Compare retention times with spiked standards .
- Structural Elucidation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to identify impurities. Reference databases like HMDB or DrugBank for fragment patterns .
Q. How can researchers assess the environmental or biological activity of this compound using structure-activity relationships (SAR)?
Answer:
- Grouping/Read-Across : Compare functional groups (e.g., hydroxyl, isopropyl) with structurally similar compounds (e.g., 4-Hydroxy-3-methylbenzaldehyde) using tools like OECD QSAR Toolbox. Validate predictions via in vitro assays (e.g., antimicrobial activity tests) .
- Metabolic Pathway Mapping : Use predictive platforms like EPA DSSTox to identify potential metabolites or toxicity endpoints .
Safety and Handling
Q. What precautions are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and consult an ophthalmologist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
